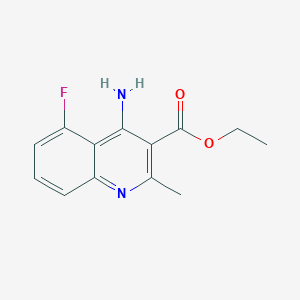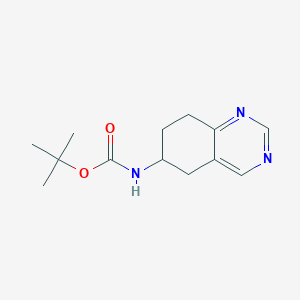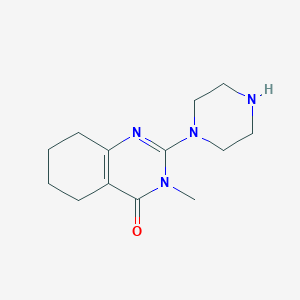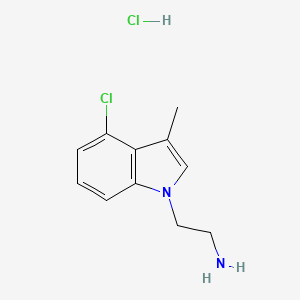
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Reduced Pyridines: Formed through reduction reactions.
Scientific Research Applications
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the trimethylsilyl-ethynyl group. This coordination activates the compound for subsequent reactions with boronic acids or other coupling partners .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 2-((Trimethylsilyl)ethynyl)pyridine
Uniqueness
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of the bromine atom and the trimethylsilyl-ethynyl group on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12BrNSi |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |
InChI Key |
RTCUFWFLWAXHGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


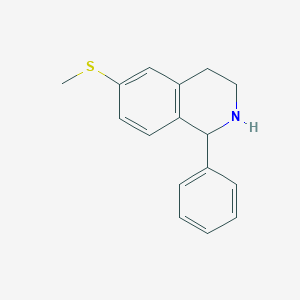

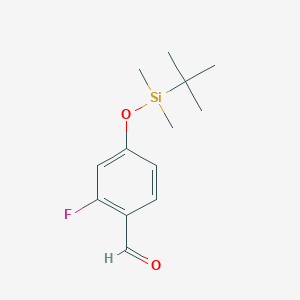
![9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one](/img/structure/B15066493.png)
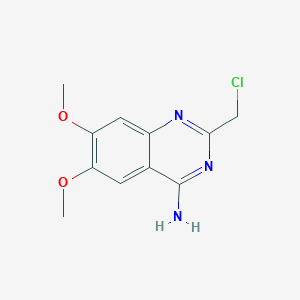
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
